[1,1'-Binaphthalen]-2-amine
Overview
Description
[1,1’-Binaphthalen]-2-amine is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of an amine group attached to the second position of the binaphthyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-2-amine typically involves the following steps:
Nitration of Binaphthyl: The starting material, binaphthyl, undergoes nitration to introduce nitro groups at specific positions.
Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like tin(II) chloride in hydrochloric acid.
Purification: The resulting [1,1’-Binaphthalen]-2-amine is purified through recrystallization or chromatography techniques to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalen]-2-amine may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: [1,1’-Binaphthalen]-2-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Chemistry:
Catalysis: [1,1’-Binaphthalen]-2-amine is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for studying biological processes.
Medicine:
Drug Development: It is explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Industry:
Material Science: [1,1’-Binaphthalen]-2-amine is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The amine group plays a crucial role in binding to these targets, influencing their activity and resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
- [1,1’-Binaphthyl]-2,2’-diamine
- [1,1’-Binaphthyl]-2,2’-diol
- [1,1’-Binaphthyl]-2,2’-dimethoxy
Comparison:
- Structural Differences: While [1,1’-Binaphthalen]-2-amine has an amine group, similar compounds may have different functional groups such as hydroxyl or methoxy groups.
- Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds.
- Applications: Each compound has unique applications based on its structural properties, with [1,1’-Binaphthalen]-2-amine being particularly useful in catalysis and material science.
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYLSLVQJQGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326559 | |
Record name | [1,1'-Binaphthalen]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18531-97-0, 114858-56-9 | |
Record name | (1S)-[1,1′-Binaphthalen]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18531-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Binaphthalen]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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